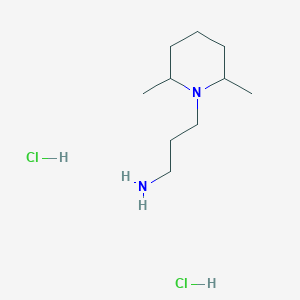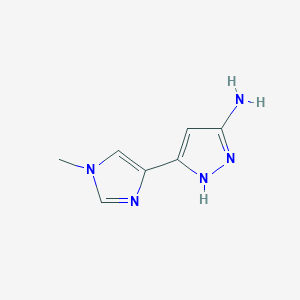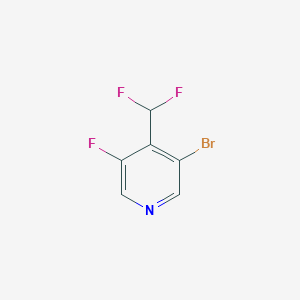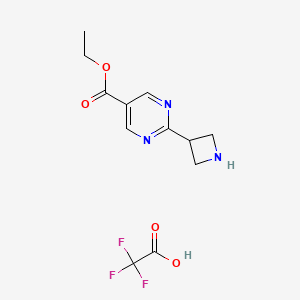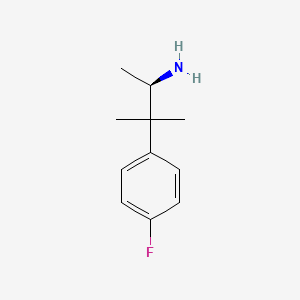
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a methyl group attached to a butan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-butanone in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The final step involves the amination of the alcohol using ammonia or an amine source under catalytic hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Products include 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Products include secondary or tertiary amines.
Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives or alkylated amines.
科学研究应用
Chemistry
In chemistry, (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorinated aromatic amines on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.
作用机制
The mechanism of action of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R)-3-(4-chlorophenyl)-3-methylbutan-2-amine: Similar structure with a chlorine substituent instead of fluorine.
(2R)-3-(4-bromophenyl)-3-methylbutan-2-amine: Bromine substituent instead of fluorine.
(2R)-3-(4-methylphenyl)-3-methylbutan-2-amine: Methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects. These characteristics can enhance its performance in various applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC 名称 |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3/t8-/m1/s1 |
InChI 键 |
UZRBNCULZJMGLZ-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C(C)(C)C1=CC=C(C=C1)F)N |
规范 SMILES |
CC(C(C)(C)C1=CC=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


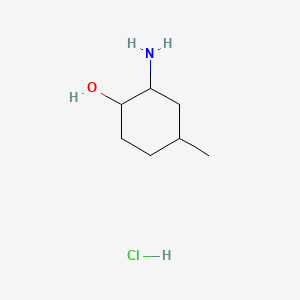
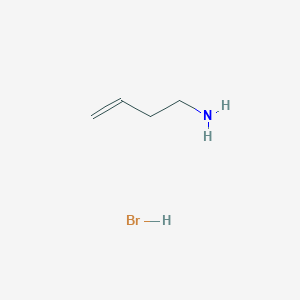
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

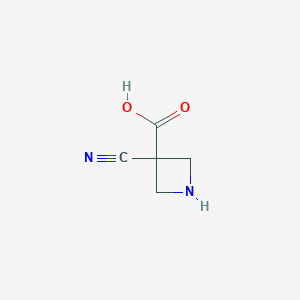
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
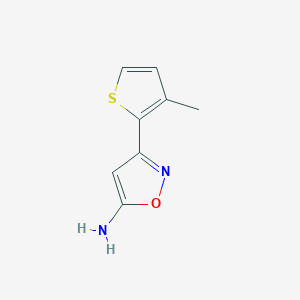

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
